![molecular formula C17H12N4O3S2 B2811894 N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 1705090-27-2](/img/structure/B2811894.png)
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H12N4O3S2 and its molecular weight is 384.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for Brain Imaging
Compounds with specific binding affinities are often explored as potential radioligands for imaging receptor sites in the brain using techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT). For example, iodine-123 labelled ligands have been evaluated for imaging benzodiazepine receptor sites, indicating that structurally complex molecules can be tailored for high specificity and promising kinetics in brain imaging studies (Kuikka et al., 1996).
Novel Therapeutic Agents
Complex molecules are continually being investigated as novel therapeutic agents for various diseases, including insomnia, as seen with the development of orexin 1 and 2 receptor antagonists. These studies focus on understanding the disposition, metabolism, and potential therapeutic benefits of new compounds, alongside their safety profiles (Renzulli et al., 2011).
Metabolite Identification and Toxicology
Identifying and characterizing the metabolites of complex molecules is crucial for understanding their biotransformation, potential toxicity, and overall pharmacokinetics. Studies may involve detailed analysis using techniques like NMR spectroscopy and mass spectrometry to uncover the metabolic pathways and the fate of these compounds in biological systems (Welie et al., 2005).
Drug Safety and Efficacy Trials
Before clinical application, compounds undergo rigorous safety and efficacy evaluations. This includes investigating potential nephrotoxicity, therapeutic effectiveness against specific diseases, and any adverse reactions that may limit their clinical use. For instance, investigating the nephrotoxicity of certain antibiotics and their combinations with other drugs highlights the importance of safety evaluations in the development of new therapeutic agents (Mondorf Aw, 1979).
properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S2/c22-16(11-8-12(23-20-11)13-2-1-6-25-13)18-10-5-7-26-14(10)17-19-15(21-24-17)9-3-4-9/h1-2,5-9H,3-4H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEULMGYXXCRTGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4=NOC(=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.